An In-depth Technical Guide to m-PEG17-acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to m-PEG17-acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with 17 ethylene glycol units (m-PEG17-acid), a monodisperse PEG linker increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biologics. This document details its physicochemical properties, provides a representative synthesis protocol, outlines methods for quality control, and describes its application in bioconjugation and PROTAC synthesis with detailed experimental workflows.
Core Properties of m-PEG17-acid
m-PEG17-acid is a heterobifunctional linker possessing a methoxy-terminated hydrophilic PEG chain and a terminal carboxylic acid. This structure allows for its conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, thereby imparting the beneficial properties of PEGylation.
Table 1: Physicochemical Properties of m-PEG17-acid
| Property | Value | Reference |
| Molecular Weight | 808.95 g/mol | [1] |
| Molecular Formula | C36H72O19 | [1] |
| CAS Number | 2346581-96-0 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Synthesis of m-PEG17-acid
The synthesis of monodisperse PEGs like m-PEG17-acid is a multi-step process that requires precise control to ensure the defined chain length. A common strategy involves a stepwise addition of protected ethylene glycol units. Below is a representative protocol for the synthesis of a short, monodisperse m-PEG-acid, which can be adapted for the synthesis of m-PEG17-acid.
Experimental Protocol: Representative Synthesis of a Monodisperse m-PEG-acid
This protocol outlines a solid-phase synthesis approach, which simplifies purification by allowing for the removal of excess reagents and by-products by filtration.
Materials:
-
Wang resin (or other suitable solid support)
-
Monomethoxytrityl (Mmt) protected hexaethylene glycol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Diethyl ether
Procedure:
-
Loading of the first PEG unit: Swell Wang resin in DCM. In a separate flask, dissolve Mmt-protected hexaethylene glycol, MSNT, and NMI in DCM. Add this solution to the swollen resin and shake at room temperature for 2-4 hours. Wash the resin extensively with DCM, THF, and methanol, then dry under vacuum.
-
Deprotection: Treat the resin with 3% TCA in DCM for 1 minute and repeat 5-7 times until the resin is colorless. Wash the resin with DCM, 10% DIPEA in DCM, and again with DCM.
-
Coupling of subsequent PEG units: Repeat steps 1 and 2 with the desired number of Mmt-protected hexaethylene glycol units to achieve the target chain length (for m-PEG17, this would involve iterative additions).
-
Cleavage from the resin: After the final coupling and deprotection step, cleave the PEG chain from the resin using a suitable cleavage cocktail (e.g., 95% TFA in water).
-
Oxidation to the carboxylic acid: Dissolve the cleaved m-PEG-alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for an additional hour at 0°C.
-
Purification: Quench the reaction with isopropanol. Precipitate the m-PEG17-acid by adding cold diethyl ether. The precipitate is then collected by centrifugation and dried under vacuum.
Quality Control and Characterization
Ensuring the purity and identity of m-PEG17-acid is critical for its application in drug development. A combination of analytical techniques is employed for its characterization.
Table 2: Analytical Methods for Quality Control of m-PEG17-acid
| Technique | Purpose | Typical Parameters and Expected Results |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient from 5% to 95% B over 20 minutesDetection: ELSD or CADExpected Result: A single major peak corresponding to m-PEG17-acid with purity >95%. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and purity | Solvent: CDCl₃ or DMSO-d₆Expected Chemical Shifts (ppm): ~3.64 (s, broad, -OCH₂CH₂O- backbone)~3.38 (s, 3H, CH₃O-)~3.7-3.8 (t, 2H, -CH₂COOH)The integration of the methoxy protons relative to the backbone protons can confirm the chain length. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Technique: ESI-MS or MALDI-TOFExpected m/z: [M+Na]⁺ at approximately 831.94 Da. |
Applications in Drug Development
m-PEG17-acid is a versatile tool in drug development, primarily used for bioconjugation and as a linker in PROTACs.
Bioconjugation (PEGylation)
PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The terminal carboxylic acid of m-PEG17-acid can be activated to react with primary amines (e.g., lysine residues) on a protein surface.
Materials:
-
m-PEG17-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein of interest (in a suitable buffer, e.g., PBS pH 7.4)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of m-PEG17-acid: Dissolve m-PEG17-acid, EDC, and NHS in the reaction buffer. The molar ratio of PEG:EDC:NHS is typically 1:1.2:1.2. Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
Conjugation to the protein: Add the activated m-PEG17-acid solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the reaction: Add the quenching buffer to the reaction mixture to consume any unreacted NHS-ester.
-
Purification of the PEGylated protein: Purify the reaction mixture using size-exclusion chromatography to separate the PEGylated protein from unreacted PEG and other reagents.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like MALDI-TOF MS to confirm the degree of PEGylation.
PROTAC Synthesis
m-PEG17-acid is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The PEG linker connects a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the PROTAC.
This protocol describes a common strategy for PROTAC synthesis where the m-PEG17-acid linker is sequentially coupled to the two ligands.
Materials:
-
m-PEG17-acid
-
E3 Ligase Ligand (with a free amine, e.g., a pomalidomide derivative)
-
Protein of Interest (POI) Ligand (with a suitable functional group for coupling, e.g., an alcohol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Preparative HPLC system
Procedure:
-
Coupling of m-PEG17-acid to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand, m-PEG17-acid, HATU, and DIPEA in DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.
-
-
Coupling of the E3 Ligase-Linker to the POI Ligand:
-
Dissolve the purified E3 ligase-linker conjugate, the POI ligand, DCC, and a catalytic amount of DMAP in an anhydrous solvent like DCM.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, filter to remove the dicyclohexylurea byproduct.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, LC-MS, and HRMS.
Conclusion
m-PEG17-acid is a well-defined, monodisperse PEG linker that offers significant advantages in the development of sophisticated biotherapeutics and small molecule drugs. Its defined length ensures homogeneity in the final product, which is a critical aspect for regulatory approval and consistent clinical performance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this versatile molecule. As the fields of PEGylation and targeted protein degradation continue to evolve, the use of precisely engineered linkers like m-PEG17-acid will undoubtedly play an increasingly important role.
